{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol
Description
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol (CAS: 872196-89-9, C₁₅H₁₄Cl₂O₃) is a substituted benzyl alcohol derivative characterized by a 2,4-dichlorobenzyl ether group, a 3-methoxy substituent, and a hydroxymethyl (-CH₂OH) functional group on the aromatic ring.
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(16)7-13(11)17/h2-7,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQJDZDLRQKFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogen Substitution Patterns
- {4-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol (C₁₅H₁₅FO₃, CAS: 690964-69-3): The 2-fluorobenzyloxy group introduces electronegativity but lacks the steric bulk of chlorine. This reduces molecular weight (262.28 vs. 313.18) and may enhance solubility in polar solvents compared to the dichloro analog. The fluorine atom’s electron-withdrawing effect could also alter reactivity in electrophilic substitution reactions .
- This difference may influence interactions in biological systems, such as binding to hydrophobic pockets in enzymes .
Non-Halogenated Analogs
- (4-Decyloxy-3-methoxyphenyl)methanol: The decyloxy chain introduces significant lipophilicity, making this compound more suited for applications requiring membrane permeability, such as surfactant or lipid-based materials.
Functional Group Modifications
Hydroxymethyl vs. Carbonyl Groups
- 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone (C₁₆H₁₅ClO₃): Replacing the hydroxymethyl group with a ketone (-COCH₃) eliminates hydrogen-bonding capacity, reducing solubility in aqueous media. The ketone’s electrophilic nature may also increase susceptibility to nucleophilic attacks compared to the alcohol .
Trifluoromethyl Substitutions
- (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic Acid: The 2,4-bis(trifluoromethyl)benzyloxy group introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3–4 for the cyanoacrylic acid moiety). This contrasts with the dichloro analog’s neutral hydroxymethyl group, making the former more reactive in conjugate addition reactions .
Glycyrrhetinate Derivatives
- 4-((2,4-Dichlorobenzyl)oxy)-3,5-dimethylbenzyl Glycyrrhetinate (6e): The dichlorobenzyloxy group in this triterpenoid derivative enhances lipophilicity, improving cell membrane penetration. However, the 3,5-dimethyl substitution may sterically hinder interactions with enzymatic active sites compared to the 3-methoxy group in the target compound .
Pyrazoline Derivatives
- 3-(Aryl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazolines :
Physicochemical Properties
Spectroscopic Data
- ¹H-NMR Shifts :
- The target compound’s dichlorobenzyloxy group resonates at δ ~5.1–5.3 (OCH₂Ar), while the methoxy group appears at δ ~3.6. The hydroxymethyl proton (CH₂OH) shows broad signals at δ ~4.6 due to hydrogen exchange .
- In contrast, fluorinated analogs exhibit upfield shifts for the benzyloxy protons (δ ~4.9–5.0) due to fluorine’s electronegativity .
Thermal Stability
- The dichloro analog’s melting point is expected to exceed 100°C (based on glycyrrhetinate derivatives ), whereas non-halogenated analogs like (4-decyloxy-3-methoxyphenyl)methanol melt at 53–55°C due to weaker intermolecular forces .
Biological Activity
The compound {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol is a phenolic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a 2,4-dichlorobenzyl ether linked to a methoxy-substituted phenol. This structural configuration may contribute to its biological activity through mechanisms such as enzyme inhibition and interaction with cellular receptors.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds, indicating that phenolic derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, suggesting potent anticancer properties .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and survival, including the epidermal growth factor receptor (EGFR) and Src kinase pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
Antimicrobial Activity
The antimicrobial properties of phenolic compounds have been well-documented:
- Bacterial Inhibition : Compounds similar to this compound have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 µg/mL against various bacterial strains .
- Fungal Activity : These compounds also demonstrate antifungal activity, reinforcing their potential as broad-spectrum antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been explored:
- Monoamine Oxidase Inhibition : Similar compounds have shown promising results as monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurological disorders like depression and Parkinson's disease. The inhibition of MAO leads to increased levels of neurotransmitters such as dopamine and serotonin .
- Alkaline Phosphatase Inhibition : Some derivatives have exhibited significant inhibitory effects on alkaline phosphatase enzymes, which play a role in various physiological processes including bone mineralization and dephosphorylation reactions .
Case Studies
- Anticancer Efficacy : A comparative study involving structurally related compounds revealed that those with electron-withdrawing groups showed enhanced cytotoxicity against breast cancer cell lines compared to their counterparts lacking such modifications.
- Antimicrobial Spectrum : Another investigation focused on the antimicrobial spectrum of phenolic compounds demonstrated that substitution patterns significantly influence activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
